
tert-butyl (4R)-4-(aminomethyl)azepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-(Aminometil)azepan-1-carboxilato de terc-butilo: es un compuesto químico que presenta un grupo terc-butilo unido a un anillo de azepan. El anillo de azepan es un anillo de siete miembros que contiene un átomo de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de (4R)-4-(aminometil)azepan-1-carboxilato de terc-butilo normalmente implica los siguientes pasos:
Formación del anillo de azepan: El anillo de azepan se puede sintetizar mediante reacciones de ciclización que involucran precursores apropiados.
Introducción del grupo terc-butilo: El grupo terc-butilo se introduce mediante reacciones de alquilación utilizando haluros de terc-butilo en condiciones básicas.
Métodos de producción industrial: La producción industrial de (4R)-4-(aminometil)azepan-1-carboxilato de terc-butilo puede implicar procesos de lotes a gran escala o continuos, optimizando las condiciones de reacción como la temperatura, la presión y los catalizadores para lograr altos rendimientos y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: (4R)-4-(Aminometil)azepan-1-carboxilato de terc-butilo puede sufrir reacciones de oxidación para formar óxidos o derivados hidroxilados correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, como aminas o alcoholes.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde los grupos funcionales son reemplazados por otros nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan comúnmente agentes reductores como hidruro de aluminio y litio e hidruro de boro y sodio.
Sustitución: Se pueden utilizar nucleófilos como haluros, tioles y aminas en condiciones apropiadas.
Principales productos formados:
Oxidación: Derivados oxidados como ácidos carboxílicos o cetonas.
Reducción: Formas reducidas como aminas primarias o secundarias.
Sustitución: Productos sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: (4R)-4-(Aminometil)azepan-1-carboxilato de terc-butilo se utiliza como bloque de construcción en la síntesis orgánica, lo que permite la construcción de moléculas más complejas.
Biología: En la investigación biológica, este compuesto se puede utilizar para estudiar las interacciones de los derivados de azepan con objetivos biológicos, como enzimas y receptores.
Industria: En el sector industrial, (4R)-4-(Aminometil)azepan-1-carboxilato de terc-butilo se puede utilizar en la síntesis de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de (4R)-4-(Aminometil)azepan-1-carboxilato de terc-butilo implica su interacción con objetivos moleculares como enzimas y receptores. La estructura del compuesto le permite encajar en sitios de unión específicos, modulando la actividad de estos objetivos. Las vías involucradas pueden incluir la regulación de neurotransmisores, la inhibición enzimática o la activación de receptores, dependiendo de la aplicación específica.
Comparación Con Compuestos Similares
Compuestos similares:
(4R)-4-(Hidroximetil)azepan-1-carboxilato de terc-butilo: Estructura similar pero con un grupo hidroximetil en lugar de un grupo aminometil.
(4R)-4-(Metil)azepan-1-carboxilato de terc-butilo: Estructura similar pero con un grupo metil en lugar de un grupo aminometil.
(4R)-4-(Carboximetil)azepan-1-carboxilato de terc-butilo: Estructura similar pero con un grupo carboximetil en lugar de un grupo aminometil.
Singularidad: (4R)-4-(Aminometil)azepan-1-carboxilato de terc-butilo es único debido a la presencia del grupo aminometil, que confiere reactividad e interacciones específicas. Esto lo hace particularmente valioso en aplicaciones que requieren perfiles de unión o reactividad específicos.
Propiedades
Fórmula molecular |
C12H24N2O2 |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
tert-butyl (4R)-4-(aminomethyl)azepane-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-4-5-10(9-13)6-8-14/h10H,4-9,13H2,1-3H3/t10-/m1/s1 |
Clave InChI |
RBXNJDUXLOZOIR-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@H](CC1)CN |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(CC1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




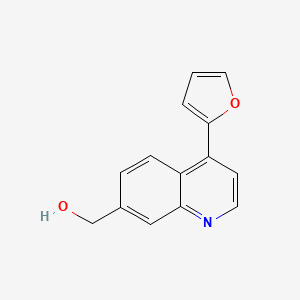

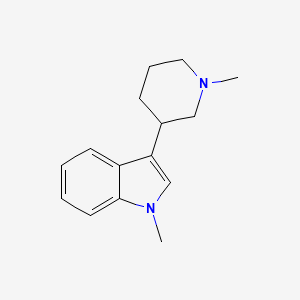
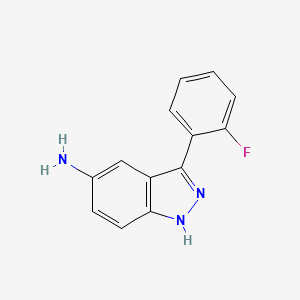
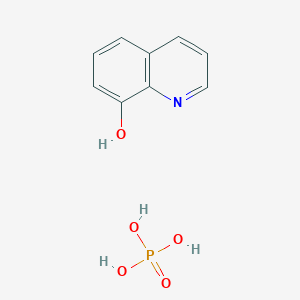


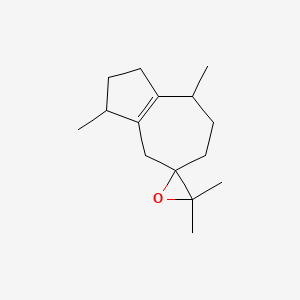
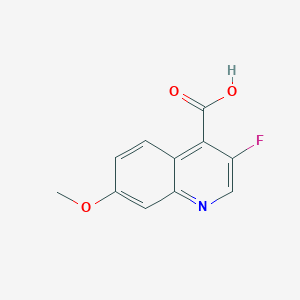


![6-Chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881871.png)
